Tiopronin

Descripción

This compound is a prescription thiol drug used primarily in the treatment of severe homozygous cystinuria. Patients with cystinuria excrete high levels of cystine in their urine and are at risk for kidney stone formation. This compound is used as a second-line therapy to control the rate of cystine precipitation and excretion, and prevent kidney stone formation. It is used after a failure of the non-pharmacological first line treatment consisting of increased fluid intake, restriction of sodium and protein, and urinary alkalinization. As cystinuria is a relatively rare disease, this compound is classified as an orphan drug and is not patented in the United States. It is similar to d-penicillamine in use and efficacy, but offers the advantage of far less adverse effects. This compound is dosed on an individual basis using close monitoring of urinary cystine concentrations and urinary output. this compound may also be used to bind metal nanoparticles in Wilson's disease, which is an overload of copper in the body. It has been investigated for use in the treatment of arthritis and as a neuroprotective agent in aneurysmal subarachnoid hemorrhage.

This compound is a Reducing and Complexing Thiol. The mechanism of action of this compound is as a Cystine Disulfide Reduction.

This compound is an acylated sulfhydryl-containing derivative of glycine with reducing and complexing properties. This compound breaks the disulphide bond of cystine and binds the sulfhydryl group of the resultant cysteine monomers to form a soluble this compound-cysteine-mixed disulfide, which is more water-soluble than cystine and is readily excreted. This leads to a reduction in urinary cystine concentration and subsequently reduces cystine stone formation.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1988 and has 3 investigational indications.

Sulfhydryl acylated derivative of GLYCINE.

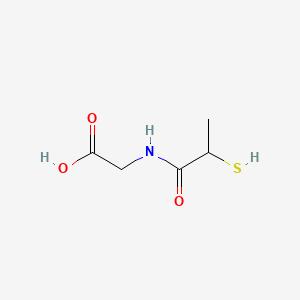

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-sulfanylpropanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3S/c1-3(10)5(9)6-2-4(7)8/h3,10H,2H2,1H3,(H,6,9)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTGJWQPHMWSCST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023678 | |

| Record name | Tiopronin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1953-02-2 | |

| Record name | Tiopronin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1953-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiopronin [INN:DCF:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001953022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiopronin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06823 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tiopronin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tiopronin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tiopronin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIOPRONIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5W04GO61S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Tiopronin

This guide provides a comprehensive overview of the core chemical and physical properties of Tiopronin, tailored for researchers, scientists, and drug development professionals. The information is presented to facilitate easy comparison and further investigation, with detailed experimental methodologies and visual representations of key pathways.

Chemical Identity and Structure

This compound, known chemically as N-(2-sulfanylpropanoyl)glycine, is a thiol-containing drug primarily used in the management of cystinuria.[1] Its structure features a chiral center at the alpha-carbon of the mercaptopropionyl group. The commercially available drug is a racemic mixture.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | N-(2-Sulfanylpropanoyl)glycine |

| Systematic IUPAC Name | (2-Sulfanylpropanamido)acetic acid |

| Other Names | 2-mercaptopropionylglycine, α-mercaptopropionylglycine, MPG |

| CAS Number | 1953-02-2 |

| Chemical Formula | C₅H₉NO₃S |

| Molecular Weight | 163.19 g/mol [1][2] |

| SMILES | CC(S)C(=O)NCC(O)=O |

| InChI | InChI=1S/C5H9NO3S/c1-3(10)5(9)6-2-4(7)8/h3,10H,2H2,1H3,(H,6,9)(H,7,8) |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its formulation, delivery, and mechanism of action.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Appearance | White, opaque crystalline solid |

| Melting Point | 93 to 98 °C (199 to 208 °F; 366 to 371 K)[1] |

| Solubility | Freely soluble in water. Soluble in methanol and DMSO. Very slightly soluble in chloroform and ether. |

| pKa (Acidity) | 3.356[1] |

| log P | -0.674[1] |

Experimental Protocols

This section outlines generalized experimental methodologies for determining the key physicochemical properties of this compound. These protocols are based on standard laboratory practices and information gathered from various sources.

Melting Point Determination

The melting point of this compound can be determined using the capillary method.

Methodology:

-

A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.

-

The temperature range at which the substance begins to melt and completely liquefies is recorded as the melting point.

Solubility Determination

The solubility of this compound can be determined using the isothermal shake-flask method.

Methodology:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, methanol, DMSO) in a sealed container.

-

The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is then filtered to remove undissolved solid.

-

The concentration of this compound in the saturated solution is determined by a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

pKa Determination

The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration.

Methodology:

-

A known concentration of this compound is dissolved in water.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Spectroscopic Analysis

Methodology:

-

A standard solution of this compound is prepared in a suitable solvent (e.g., water or a buffer solution).

-

The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400 nm) using a spectrophotometer.

-

The wavelength of maximum absorbance (λmax) is determined. For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. One study utilized a reaction with Pd2+ to form a complex with an absorbance maximum at 345 nm for indirect determination.[3]

Methodology for ¹H and ¹³C NMR:

-

A sample of this compound (typically 5-20 mg for ¹H NMR, and a more concentrated solution for ¹³C NMR) is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

The NMR spectrum is acquired using a high-resolution NMR spectrometer.

-

The chemical shifts, coupling constants, and integration of the peaks are analyzed to confirm the molecular structure. A published protocol for a modified this compound molecule involved dissolving ~10 mg of the sample in 1 mL of deuterated water (D₂O) at room temperature and acquiring the ¹H NMR spectrum using a 300 MHz NMR spectrometer with 256 scans.[4]

Methodology (KBr Pellet):

-

A small amount of this compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg).

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

The FTIR spectrum is recorded by passing an infrared beam through the pellet.

-

The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule. For this compound, the absence of the S-H vibration band around 2565 cm⁻¹ when coordinated to gold nanoparticles indicates deprotonation of the thiol group.[5]

Signaling Pathways and Mechanisms of Action

Mechanism in Cystinuria: Thiol-Disulfide Exchange

The primary therapeutic effect of this compound in cystinuria is due to its ability to increase the solubility of cystine in the urine. This is achieved through a thiol-disulfide exchange reaction. This compound, with its free thiol group, reacts with the disulfide bond of cystine to form a more soluble mixed disulfide of this compound-cysteine.[1][2] This reduces the concentration of free cystine in the urine, thereby preventing its precipitation and the formation of kidney stones.

Caption: Mechanism of this compound in Cystinuria.

Antioxidant Activity and HIF-1α Pathway

This compound also exhibits antioxidant properties, which are attributed to its reactive thiol group that can neutralize reactive oxygen species (ROS) and free radicals.[2] This antioxidant activity may contribute to the protection of renal tissues from oxidative damage. Furthermore, this compound has been shown to induce the expression of hypoxia-inducible factor 1α (HIF-1α). Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs) and subsequently targeted for proteasomal degradation by the von Hippel-Lindau (VHL) protein. By inhibiting PHDs, this compound can lead to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of target genes involved in cellular adaptation to hypoxia, such as those promoting angiogenesis and cell survival.

Caption: this compound's Influence on the HIF-1α Signaling Pathway.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Indirect Determination of this compound by UV-Vis Spectrophotometry [qikan.cmes.org]

- 4. Chemical Modification of this compound for Dual Management of Cystinuria and Associated Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Pharmacokinetics and Bioavailability of Tiopronin in Preclinical Models

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the preclinical pharmacokinetics (PK) and bioavailability of Tiopronin (2-mercaptopropionylglycine, MPG), a thiol-containing drug primarily used in the treatment of cystinuria.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models is crucial for designing and interpreting toxicological studies, predicting human pharmacokinetics, and optimizing therapeutic regimens.

Pharmacokinetic Profile of this compound

The pharmacokinetic profile of this compound is characterized by slow oral absorption, extensive protein and tissue binding, and rapid renal excretion of the unbound drug.[3][4] Its primary metabolite, 2-mercaptopropionic acid (2-MPA), is also pharmacologically active as a radical scavenger.[3]

Absorption and Bioavailability

Oral absorption of this compound is generally slow, with peak plasma concentrations (Cmax) reached several hours after administration.[1][2] The oral bioavailability can vary between species.

Table 1: Oral Pharmacokinetic Parameters of this compound in Preclinical Models

| Species | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Absolute Bioavailability (F%) | Reference |

| Dog | Not Specified | - | - | - | 88 ± 20% | [3] |

| Rat | 10 mg/kg | ~0.5 (as TP) | ~1.0 | - | - | [5] |

Note: Data on preclinical oral pharmacokinetics is limited in the provided search results. The rat Cmax is an estimation from a published concentration-time graph.

Distribution

This compound exhibits a large volume of distribution, indicating significant penetration into tissues outside the plasma compartment.[1][3] This is consistent with its high degree of protein binding, primarily through the formation of disulfide bridges with plasma proteins like albumin.[2][4] The unbound fraction of the drug, which is responsible for the therapeutic effect, is cleared from the plasma much more rapidly than the total (bound + unbound) drug.[4][6]

Table 2: Distribution Parameters of this compound

| Parameter | Value (Species/Context) | Description | Reference |

| Volume of Distribution (Vss) | 3.3 ± 0.9 L/kg (Dog, IV) | Indicates extensive tissue distribution and a deep pool of reversibly tissue-bound drug. | [3] |

| Protein Binding | Extensive | This compound binds extensively to plasma proteins, affecting its distribution and elimination half-life. | [2][3][4] |

Metabolism

This compound is metabolized in the body, with the principal metabolite being 2-mercaptopropionic acid (2-MPA).[2][7] Another identified metabolite is S-methylated this compound (SA13).[5] Hydrolysis is a key metabolic pathway, with about 10-15% of the drug being converted to 2-MPA.[2][7] The metabolism of this compound is a key aspect of its action and clearance.

Excretion

The primary route of elimination for this compound and its metabolites is via renal excretion into the urine.[1][2][3] In dogs, a significant portion of the administered dose is recovered in the urine within the first 24 hours.[3] The clearance of unbound this compound is substantially higher than that of total this compound, reflecting the rapid elimination of the pharmacologically active fraction.

Table 3: Elimination and Clearance Parameters of this compound

| Parameter | Value (Species/Context) | Description | Reference |

| Total Clearance (CL) | 4.1 ± 0.9 mL/min/kg (Dog, IV) | Rate of drug removal from the body. | [3] |

| Urinary Recovery (24h, IV) | 69% (Normal Dogs) | Percentage of the intravenous dose excreted in urine within 24 hours. | [3] |

| Urinary Recovery (24h, Oral) | 54% (Normal Dogs) | Percentage of the oral dose excreted in urine within 24 hours. | [3] |

| Half-life (t½) | 23 h (Dog, IV, terminal phase) | Time taken for the plasma concentration to reduce by half. | [3] |

Experimental Protocols for Preclinical PK Studies

The reliable determination of this compound's pharmacokinetic parameters depends on robust and well-validated experimental and bioanalytical methods.

Animal Models

Preclinical studies for this compound have utilized various animal models, most notably rats and dogs.[3][5][8] Studies often use male Wistar rats or beagle dogs.[8][9] The choice of species is critical, as interspecies differences in drug metabolism and protein binding can significantly impact pharmacokinetic outcomes.[10][11]

Drug Administration and Sample Collection

-

Administration: this compound is administered via the intended clinical route (oral) or intravenously (IV) to determine absolute bioavailability. Doses are selected based on previous efficacy and toxicology studies. For oral administration, the drug is often given as a suspension or solution via gavage.

-

Sample Collection: Blood samples are collected at predetermined time points post-dosing from a suitable vessel (e.g., jugular vein). Plasma is typically harvested by centrifugation and stored frozen (-20°C or -80°C) until analysis. For excretion studies, urine is collected over specified intervals using metabolic cages.[3]

Bioanalytical Methods

Due to the reactive nature of its thiol group, the quantification of this compound in biological matrices requires specific analytical techniques.

-

Sample Preparation: A crucial step is the immediate derivatization of the thiol group to prevent its oxidation or the formation of disulfide bonds. Reagents like methyl acrylate or p-bromophenacyl bromide are used for this stabilization.[5][12] This is followed by protein precipitation and/or liquid-liquid extraction to isolate the analyte from matrix components.[5]

-

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) is commonly used to separate this compound and its metabolites from endogenous plasma components.[8][12]

-

Detection: Highly sensitive detection methods are required. High-performance liquid chromatography-electrospray tandem mass spectrometry (LC-ESI-MS-MS) is a preferred method, offering excellent sensitivity and specificity.[5] HPLC with fluorescence detection after pre-column derivatization is another validated approach.[8][13]

The method must be validated for linearity, accuracy, precision, recovery, and stability to ensure reliable data.[5][8]

Conclusion

In preclinical models, this compound demonstrates a pharmacokinetic profile influenced by slow absorption, high protein binding, and significant tissue distribution. Its elimination is primarily through renal excretion of the parent drug and its metabolites. The technical complexities of bioanalysis, particularly the need for thiol stabilization, are a critical consideration for conducting PK studies. The data gathered from these animal models, especially from dogs which showed high bioavailability, are invaluable for predicting the drug's behavior in humans and establishing safe and effective dosing for the treatment of cystinuria.

References

- 1. This compound | C5H9NO3S | CID 5483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics of oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of this compound and its metabolites in rat blood by LC-ESI-MS-MS using methyl acrylate for stabilization of thiol group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. mst.elsevierpure.com [mst.elsevierpure.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Protein Binding in Translational Antimicrobial Development-Focus on Interspecies Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prediction of the Oral Bioavailability Correlation Between Humans and Preclinical Animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Simultaneous determination of this compound and its primary metabolite in plasma and ocular tissues by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Tiopronin: A Deep Dive into its Molecular Architecture and Functional Groups for Drug Development Professionals

An In-depth Technical Guide

This whitepaper provides a comprehensive technical overview of Tiopronin, a thiol-containing drug primarily used in the management of cystinuria. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of its molecular structure, key functional groups, and their roles in its therapeutic mechanism. This guide also includes a compilation of quantitative data, detailed experimental protocols for synthesis and analysis, and visual representations of its mechanism of action and potential signaling interactions.

Molecular Structure and Functional Groups

This compound, chemically known as N-(2-sulfanylpropanoyl)glycine, is a synthetic compound with a well-defined molecular structure that dictates its chemical properties and biological activity.[1] Its molecular formula is C5H9NO3S, and it has a molecular weight of approximately 163.19 g/mol .[1][2][3][4][5] The molecule is a chiral compound, existing as a racemic mixture in its pharmaceutical form.[3][5]

The structure of this compound is characterized by three principal functional groups:

-

A Thiol (Sulfhydryl) Group (-SH): This is the most critical functional group for this compound's primary therapeutic effect. The thiol group is highly reactive and readily participates in thiol-disulfide exchange reactions.[6][7] This reactivity is the basis for its ability to cleave the disulfide bond in cystine, converting it into a more soluble form.[6][7] The antioxidant properties of this compound are also attributed to this group, which can neutralize reactive oxygen species (ROS).[6][7]

-

A Carboxylic Acid Group (-COOH): This functional group contributes to the overall polarity and water solubility of the molecule. Its acidic nature, with a pKa of approximately 3.356, influences the drug's absorption and distribution characteristics.[1]

-

An Amide Group (-CONH-): This group links the 2-mercaptopropionyl moiety to a glycine molecule. The amide bond is relatively stable under physiological conditions and provides a structural backbone for the compound.

These functional groups collectively impart to this compound its unique physicochemical properties and its efficacy as a cystine-binding and antioxidant agent.

Quantitative Physicochemical and Pharmacokinetic Data

A summary of the key quantitative data for this compound is presented in the table below, providing a concise reference for its chemical and pharmacological properties.

| Property | Value | Reference(s) |

| Molecular Formula | C5H9NO3S | [1][2][3][5] |

| Molecular Weight | 163.19 g/mol | [1][2][3][4][5] |

| IUPAC Name | N-(2-Sulfanylpropanoyl)glycine | [1] |

| CAS Number | 1953-02-2 | [1][2] |

| Melting Point | 93 to 98 °C (199 to 208 °F) | [1] |

| pKa | 3.356 | [1] |

| log P | -0.674 | [1] |

| Appearance | White, opaque crystals or white to off-white crystalline powder | [1][5] |

| Solubility | Freely soluble in water | [3][5] |

| Bioavailability | Total: 63%, Unbound: 40% | [8] |

| Peak Plasma Concentration Time | 3-6 hours | [8] |

| Volume of Distribution | 455 L | [8] |

| Metabolism | Hydrolysis to 2-mercaptopropionic acid (2-MPA) (10-15%) | |

| Route of Elimination | 100% excreted in urine | [8] |

| Terminal Half-life | 53 hours (total), 1.8 hours (unbound) |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, crucial for research and quality control purposes.

Synthesis of this compound

Method 1: From α-chloropropionyl chloride and Glycine

This method involves a two-step reaction followed by a reduction.

Step 1: Synthesis of α-chloropropionylglycine

-

In a four-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve glycine in an aqueous solution of sodium carbonate.

-

Cool the solution to 0-5°C.

-

Slowly add α-chloropropionyl chloride to the cooled solution while maintaining the temperature and pH.

-

After the addition is complete, continue stirring at room temperature for several hours.

-

Acidify the reaction mixture with hydrochloric acid to a pH of 1-2 to precipitate the α-chloropropionylglycine.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound

-

In a reaction vessel, dissolve α-chloropropionylglycine and sodium hydroxide in water.

-

Prepare a solution of sodium disulfide.

-

Add the sodium disulfide solution dropwise to the α-chloropropionylglycine solution.

-

Heat the mixture at 100°C for 10 hours.

-

After cooling, pour the reaction mixture into ice water and acidify with hydrochloric acid to a pH of 1.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain crude this compound.

-

Recrystallize the crude product from a suitable solvent to yield pure this compound.[9]

Method 2: From 2,2′-dithiodipropionic acid and Glycine

This alternative synthesis route involves a coupling reaction followed by reduction.

Step 1: Synthesis of 2,2′-Dithiobis(propionylglycine) (this compound Disulfide)

-

React 2,2′-dithiodipropionic acid with glycine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a suitable solvent (e.g., dichloromethane, ethyl acetate).

-

Stir the reaction mixture at room temperature until the reaction is complete.

-

Filter off any solid byproducts.

-

Wash the filtrate and concentrate it to obtain the crude this compound disulfide.

Step 2: Reduction to this compound

-

Dissolve the this compound disulfide in water.

-

Cool the solution to 10-15°C and slowly add dilute sulfuric acid.

-

Add zinc powder portion-wise to the reaction mixture while maintaining the temperature.

-

Stir the mixture at 25-30°C for a specified time.

-

Filter the reaction mixture through a hyflow bed and wash with water.

-

Extract the filtrate with ethyl acetate.

-

Combine the organic layers and distill off the solvent to obtain crude this compound.

-

Recrystallize the crude product from ethyl acetate to get pure this compound.[10]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances

This method is suitable for determining the purity of this compound and identifying any related substances.

-

Chromatographic System:

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

-

-

Procedure:

-

Inject the sample solution into the chromatograph.

-

Record the chromatogram and measure the peak areas.

-

The purity of this compound can be calculated by comparing the area of the main peak to the total area of all peaks.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

This protocol provides a general framework for obtaining ¹H and ¹³C NMR spectra of this compound.

-

Instrumentation:

-

A 300 MHz or higher NMR spectrometer (e.g., Varian Mercury 300 MHz).

-

-

Sample Preparation:

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled ¹³C experiment.

-

Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio (may require several thousand scans).

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

-

Report chemical shifts in parts per million (ppm).

-

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

This method is used to identify the characteristic functional groups of this compound.

-

Instrumentation:

-

An FTIR spectrometer.

-

-

Sample Preparation (KBr Pellet Method):

-

Finely grind approximately 1-2 mg of the this compound sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

-

-

Analysis:

-

Place the KBr pellet in the sample holder of the FTIR instrument.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

The absence of the S-H stretching band around 2565 cm⁻¹ can indicate coordination to a metal if analyzing a complex.[13]

-

Mechanism of Action and Signaling Pathways

The primary therapeutic action of this compound in cystinuria is a direct chemical interaction rather than a complex signaling cascade. However, its antioxidant properties suggest potential interactions with cellular signaling pathways.

Primary Mechanism in Cystinuria: Thiol-Disulfide Exchange

The core mechanism of this compound is a thiol-disulfide exchange reaction with cystine in the urinary tract.[6][7] Cystine, which is poorly soluble in urine, precipitates to form kidney stones. This compound's free thiol group attacks the disulfide bond of cystine, forming a more water-soluble mixed disulfide complex of this compound-cysteine.[3][5] This reaction effectively reduces the concentration of free cystine in the urine, preventing its precipitation and the formation of stones.

Caption: Thiol-disulfide exchange mechanism of this compound.

Antioxidant Activity and Potential Signaling Interactions

This compound's thiol group also confers antioxidant properties, allowing it to scavenge reactive oxygen species (ROS).[6][7] This can have broader implications for cellular health. Some research suggests that antioxidants can influence the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway.[14] Under hypoxic conditions, ROS can contribute to the stabilization of HIF-1α, a key transcription factor that regulates cellular responses to low oxygen. By reducing ROS levels, this compound may potentially modulate the stability of HIF-1α and its downstream targets.

Caption: this compound's potential role in modulating HIF-1α.

Conclusion

This compound's molecular structure, centered around its reactive thiol group, provides a clear basis for its therapeutic efficacy in cystinuria. Its well-defined physicochemical properties and the availability of robust analytical methods facilitate its development and quality control. While its primary mechanism is a direct chemical interaction, its antioxidant properties open avenues for exploring its role in modulating cellular signaling pathways. This technical guide provides a foundational understanding for researchers and professionals working with this important therapeutic agent.

References

- 1. tdcommons.org [tdcommons.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. esschemco.com [esschemco.com]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000235) [hmdb.ca]

- 5. DailyMed - this compound tablet, delayed release [dailymed.nlm.nih.gov]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000158) [hmdb.ca]

- 8. A targeted antioxidant reveals the importance of mitochondrial reactive oxygen species in the hypoxic signaling of HIF-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. "Process for the preparation of N-(2-Mercaptopropionyl) glycine and its" by MSN Laboratories Private Limited, R&D Center; Srinivasan Thirumalai Rajan, Mummadi Venkatesh, Keesari Srinivas, Bommidi Ramakrishna, Puttapaka Vijay Kumar & Chennugari Ashok [tdcommons.org]

- 10. This compound | C5H9NO3S | CID 5483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. Chemical Modification of this compound for Dual Management of Cystinuria and Associated Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. N-(2-Mercaptopropionyl)glycine 1953-02-2 [sigmaaldrich.com]

The Central Role of the Thiol Group in the Therapeutic Activity of Tiopronin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tiopronin, chemically known as N-(2-mercaptopropionyl)glycine, is a crucial therapeutic agent for managing cystinuria, a genetic disorder characterized by the overproduction of cystine and the formation of kidney stones.[1] The efficacy of this compound is fundamentally linked to the chemical reactivity of its thiol (-SH) group. This guide provides a detailed examination of the thiol group's role in this compound's mechanism of action, its broader biological activities, and the experimental methodologies used to characterize its function. Through a comprehensive review of its biochemical interactions, quantitative data on its therapeutic effects, and detailed experimental protocols, this document serves as a technical resource for professionals in the fields of pharmacology, medicinal chemistry, and clinical research.

Introduction

Overview of Cystinuria

Cystinuria is an inherited autosomal recessive disorder that impairs the transport of cystine and other dibasic amino acids in the kidneys.[2][3] This leads to high concentrations of cystine in the urine, and due to its low solubility, it precipitates to form crystals and, eventually, kidney stones (calculi).[2] Patients with cystinuria face a lifelong risk of recurrent stone formation, which can lead to significant morbidity, including pain, urinary tract infections, and potential loss of kidney function.[4] Standard conservative treatments include increased fluid intake, dietary modifications (such as restricting sodium and protein), and urine alkalinization to enhance cystine solubility.[1][5] However, for patients with severe homozygous cystinuria, these measures are often insufficient.[6]

Introduction to this compound as a Treatment

For patients who do not respond adequately to conservative therapies, cystine-binding thiol drugs (CBTDs) like this compound are a primary pharmacological intervention.[7] this compound is an orphan drug that serves as a second-line therapy to control the rate of cystine precipitation and excretion.[1][8] Its use is indicated for the prevention of cystine stone formation in adults and pediatric patients with severe homozygous cystinuria who have urinary cystine levels greater than 500 mg/day.[1][6]

The Significance of the Thiol Moiety

The therapeutic activity of this compound is entirely dependent on its free thiol (sulfhydryl) group.[2][9] This functional group is a potent reducing agent that participates in a critical chemical reaction within the urinary tract, directly addressing the underlying cause of stone formation in cystinuria.[6][10] The subsequent sections of this guide will delve into the specific chemical and biological roles of this thiol group.

Mechanism of Action: The Thiol-Disulfide Exchange Reaction

The primary mechanism by which this compound prevents cystine stone formation is through a thiol-disulfide exchange reaction.[10][11] This chemical process directly targets the insoluble cystine molecule.

The Chemistry of the Reaction

Cystine is composed of two cysteine amino acids linked by a disulfide (-S-S-) bond.[2] this compound's thiol (-SH) group acts as a nucleophile, attacking this disulfide bond.[2][7] This reaction cleaves the cystine molecule.

Formation of the this compound-Cysteine Mixed Disulfide

The thiol-disulfide exchange results in the formation of a new, more soluble compound: a mixed disulfide of this compound and cysteine (this compound-cysteine).[6][10] This reaction effectively converts the sparingly soluble cystine into a form that is readily excreted in the urine.[2][5] The resulting this compound-cysteine complex is approximately 50 times more soluble than cystine itself.[7]

Impact on Cystine Solubility

By reducing the concentration of free, insoluble cystine in the urine to below its solubility limit, this compound prevents the nucleation and growth of cystine crystals.[1][10] The goal of therapy is to maintain a urinary cystine concentration of less than 250 mg/L.[5][11]

Pharmacokinetics and Pharmacodynamics

This compound is administered orally and is absorbed slowly, reaching peak plasma concentrations 3-6 hours after ingestion.[1][8] Up to 78% of the administered dose is excreted in the urine within 72 hours, ensuring that a sufficient concentration of the drug is available at the site of action.[6] The reduction in urinary cystine is proportional to the dose of this compound.[10][11]

Quantitative Efficacy Data

The clinical effectiveness of this compound is well-documented, with a clear dose-dependent reduction in urinary cystine levels and stone formation.

Table 1: Dose-Dependent Reduction in Urinary Cystine Excretion

| This compound Daily Dosage | Expected Reduction in Urinary Cystine (mg/day) |

|---|---|

| 1,000 mg (1 g) | 250 - 350 |

| 2,000 mg (2 g) | Approximately 500 |

Data sourced from DailyMed.[10][11]

Table 2: Clinical Outcomes of Long-Term this compound Treatment

| Parameter | Outcome |

|---|---|

| Reduction in stone formation rate | 60% (compared to pre-treatment) |

| Reduction in active stone removal frequency | 72% |

| Remission of stone formation | 63% - 71% of patients |

| Reduction in individual stone formation rate | 81% - 94% of patients |

Data from a long-term study following patients for up to 12 years.[12]

In a long-term study, the average daily dose of this compound was 1,540 mg, with a range of 250 mg to 3,000 mg, to achieve a mean urinary cystine concentration below 288 mg/L in the majority of patients.[13][14]

Key Experimental Protocols

Protocol 1: Quantification of Urinary Cystine and this compound-Cysteine Mixed Disulfide by HPLC-MS/MS

This method allows for the accurate measurement of free cystine in the urine of patients being treated with this compound, distinguishing it from the this compound-cysteine complex.[15]

Objective: To accurately quantify free urinary cystine to guide this compound dosage adjustments.

Methodology:

-

Sample Collection: Collect a 24-hour urine sample from the patient.

-

Sample Preparation:

-

Divide the urine sample into two aliquots.

-

One aliquot is analyzed directly.

-

The second aliquot is treated with a reducing agent to break any disulfide bonds, allowing for the measurement of total cystine.

-

-

Chromatographic Separation:

-

Inject the prepared samples into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.

-

Employ a gradient elution to separate cystine from the this compound-cysteine mixed disulfide. The separation is typically achieved in under 3 minutes.[15]

-

-

Detection:

-

Use Tandem Mass Spectrometry (MS/MS) for detection and quantification. This provides high sensitivity and specificity.

-

The limit of detection (LOD) and limit of quantification (LOQ) for cystine are typically around 0.002 mg/mL and 0.005 mg/mL, respectively.[15]

-

-

Data Analysis:

Protocol 2: In Vitro Assessment of Cystine Dissolution

This assay evaluates the effectiveness of this compound in dissolving cystine crystals in a simulated physiological environment.[3][4]

Objective: To determine the rate and extent of cystine dissolution in the presence of this compound.

Methodology:

-

Preparation of Artificial Urine: Prepare an artificial urine solution with a pH and ionic strength that mimics physiological conditions.

-

Incubation:

-

Quantification of Dissolved Cystine:

-

After incubation, centrifuge the tubes to pellet any undissolved cystine.

-

Collect the supernatant and quantify the amount of dissolved cystine using the sodium nitroprusside assay, which produces a colorimetric change in the presence of thiols.[4]

-

-

Data Analysis:

-

Compare the amount of dissolved cystine in the this compound-treated samples to control samples without the drug.

-

This allows for the determination of this compound's efficacy in dissolving cystine under controlled conditions.

-

Broader Biological Roles of the Thiol Group

Beyond its primary role in cystinuria, the thiol group of this compound imparts other biological activities.

Antioxidant Properties

The thiol group is highly reactive with reactive oxygen species (ROS) and free radicals.[2][9] This allows this compound to function as an antioxidant, protecting tissues from oxidative damage.[2][16] This is particularly relevant in the kidneys, where chronic stone formation can lead to inflammation and oxidative stress.[2] this compound has been shown to scavenge ROS and inhibit lipid peroxidation.[9]

Heavy Metal Chelation and Other Applications

The thiol group can also chelate heavy metals, and this compound has been investigated for its potential use in detoxification processes.[16] Additionally, it has been explored for the treatment of conditions like rheumatoid arthritis and as a stabilizing agent for metal nanoparticles.[17]

Visualizing the Mechanisms

The following diagrams illustrate the key processes involved in this compound's activity.

Caption: Thiol-Disulfide Exchange Mechanism of this compound.

Caption: Experimental Workflow for HPLC-MS/MS Analysis.

Conclusion and Future Directions

The thiol group is the cornerstone of this compound's therapeutic efficacy in the management of cystinuria. Its ability to engage in thiol-disulfide exchange reactions fundamentally alters the solubility of cystine, preventing the formation of debilitating kidney stones. Furthermore, its antioxidant properties may offer additional protective benefits to renal tissues. Future research may focus on developing novel thiol-based drugs with improved pharmacokinetic profiles and reduced side effects. Additionally, further elucidation of this compound's impact on cellular pathways beyond its primary mechanism could open new avenues for its therapeutic application. This guide provides a foundational understanding for researchers and clinicians working to advance the treatment of cystinuria and related disorders.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chemical Modification of this compound for Dual Management of Cystinuria and Associated Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eocco.com [eocco.com]

- 6. thiolaechcp.com [thiolaechcp.com]

- 7. Update on cystine stones: current and future concepts in treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C5H9NO3S | CID 5483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | ROS chemical | Mechanism | Concentration [selleckchem.com]

- 10. DailyMed - this compound tablet, delayed release [dailymed.nlm.nih.gov]

- 11. DailyMed - THIOLA EC- this compound tablet, delayed release [dailymed.nlm.nih.gov]

- 12. Clinical course and cystine stone formation during this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Urinary excretion of free cystine and the this compound-cysteine-mixed disulfide during long term this compound treatment of cystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. karger.com [karger.com]

- 15. researchgate.net [researchgate.net]

- 16. chemimpex.com [chemimpex.com]

- 17. This compound - Wikipedia [en.wikipedia.org]

Investigational Uses of Tiopronin in Neuroprotection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiopronin (N-2-mercaptopropionyl-glycine), a thiol-containing drug approved for the treatment of cystinuria, is under investigation as a promising neuroprotective agent. Preclinical and early-stage clinical research suggests its potential in mitigating neuronal damage in ischemic conditions, such as stroke and aneurysmal subarachnoid hemorrhage (aSAH). The primary neuroprotective mechanism of this compound is attributed to its ability to neutralize the neurotoxic aldehyde 3-aminopropanal (3-AP), a byproduct of polyamine metabolism that is elevated during cerebral ischemia. Additionally, its antioxidant and metal-chelating properties may contribute to its neuroprotective effects. This technical guide provides a comprehensive overview of the current state of research on the investigational uses of this compound in neuroprotection, detailing its mechanisms of action, summarizing quantitative data from preclinical and clinical studies, and outlining key experimental protocols.

Core Neuroprotective Mechanisms of this compound

This compound's neuroprotective effects are believed to stem from a combination of mechanisms, with its role as a scavenger of toxic aldehydes being the most prominently studied.

Neutralization of 3-Aminopropanal (3-AP)

During cerebral ischemia, the activity of polyamine oxidase increases, leading to the breakdown of spermine and spermidine and the subsequent production of the highly reactive and neurotoxic aldehyde, 3-aminopropanal (3-AP)[1]. 3-AP contributes to neuronal and glial cell death. This compound, through its thiol group, directly binds to and neutralizes 3-AP, forming a non-toxic thioacetal adduct[1][2]. This action reduces the levels of 3-AP-modified proteins in the brain, thereby mitigating its cytotoxic effects[1].

Antioxidant Activity

As a thiol-containing compound, this compound is a potent antioxidant[3]. Its thiol group can directly scavenge reactive oxygen species (ROS), which are produced in excess during ischemic events and contribute significantly to secondary brain injury. Preclinical studies have demonstrated this compound's ability to modulate oxidative stress markers, suggesting a broader antioxidant-based neuroprotective role.

Metal Chelation

This compound is also known for its metal-chelating properties and is used in the management of Wilson's disease, a disorder of copper metabolism[4]. The dysregulation of metal ions, particularly iron and copper, is implicated in the pathology of several neurodegenerative diseases. By chelating excess metal ions, this compound may prevent their participation in redox reactions that generate damaging free radicals.

Preclinical and Clinical Data

Preclinical Studies

Preclinical investigations have provided foundational evidence for this compound's neuroprotective efficacy, primarily in models of cerebral ischemia.

Table 1: Summary of Quantitative Data from Preclinical Studies on this compound

| Model | Species | This compound Dose(s) | Key Findings | Reference |

| Middle Cerebral Artery Occlusion (MCAO) | Rat | Clinically relevant doses | Significantly reduced infarct volume. Reduced immunoreactivity of 3-aminopropanal-modified proteins in the ischemic brain. | [1][2] |

| Chronic Constriction Injury (Neuropathic Pain) | Rat | 10, 30, and 90 mg/kg, i.p. | Attenuated allodynia and hyperalgesia. Reduced malondialdehyde (MDA) levels. Increased superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH) levels in sciatic nerve, dorsal root ganglion, and spinal cord. | |

| Ischemia-Reperfusion (Hypertrophied Heart) | Rat | 2mM | Decreased infarct size. Preserved GSH levels. Decreased SOD and MnSOD cytosolic activities. Reduced TBARS concentration. Attenuated H₂O₂-induced mitochondrial permeability transition pore (mPTP) opening. |

Clinical Studies

Clinical investigation of this compound for neuroprotection is in its early stages, with a focus on its safety and potential efficacy in aSAH.

A Phase I dose-escalation trial in nine patients with aSAH established the safety of administering up to 3 g/day of this compound for up to 14 days. No serious side effects attributable to the drug were observed[5][6].

A subsequent Phase II multicenter, randomized, double-blinded, placebo-controlled trial was planned to further evaluate the safety and to obtain preliminary efficacy data. The primary objectives of this planned trial were to:

-

Demonstrate that this compound crosses the blood-brain barrier.

-

Show a reduction in serum and cerebrospinal fluid (CSF) levels of 3-AP.

-

Correlate the reduction in 3-AP levels with improved neurological outcomes[4].

The results of this Phase II trial have not yet been published in the peer-reviewed literature.

Table 2: Summary of Clinical Trial Data for this compound in Neuroprotection

| Trial Phase | Indication | Dosage | Key Findings | Reference |

| Phase I | Aneurysmal Subarachnoid Hemorrhage (aSAH) | Dose-escalation up to 3 g/day for up to 14 days | Safe and well-tolerated. | [5][6] |

| Phase II (Planned) | Aneurysmal Subarachnoid Hemorrhage (aSAH) | Not specified | To assess blood-brain barrier penetration, reduction of 3-AP levels, and correlation with neurological outcome. | [4] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research into this compound's neuroprotective potential.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This widely used preclinical model simulates ischemic stroke.

-

Animal Model: Male Sprague-Dawley or Wistar rats.

-

Anesthesia: Isoflurane or other suitable anesthetic.

-

Surgical Procedure:

-

A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

The ECA is ligated and transected.

-

A nylon monofilament with a rounded tip is introduced into the ICA via the ECA stump and advanced to the origin of the middle cerebral artery (MCA) to occlude blood flow.

-

For transient MCAO, the filament is withdrawn after a defined period (e.g., 60-120 minutes) to allow for reperfusion. For permanent MCAO, the filament is left in place.

-

-

This compound Administration: this compound can be administered intraperitoneally (i.p.) or intravenously (i.v.) at various time points before, during, or after MCAO.

-

Outcome Measures:

-

Infarct Volume Assessment: 24-48 hours post-MCAO, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarct area.

-

Neurological Deficit Scoring: Behavioral tests are performed to assess motor and sensory deficits.

-

Immunohistochemistry/Western Blotting: Brain tissue is analyzed for levels of 3-AP-modified proteins, oxidative stress markers, and inflammatory mediators.

-

In Vitro Model of Glutamate Excitotoxicity

This cell-based assay is used to study the direct neuroprotective effects of compounds against glutamate-induced neuronal death.

-

Cell Culture: Primary cortical or hippocampal neurons are cultured from embryonic rodents. Alternatively, neuronal cell lines such as SH-SY5Y or PC12 can be used.

-

Experimental Procedure:

-

Neurons are pre-incubated with various concentrations of this compound for a specified duration.

-

Glutamate is added to the culture medium at a neurotoxic concentration (e.g., 50-100 µM) for a defined period.

-

Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate dehydrogenase (LDH) release into the medium.

-

-

Mechanistic Studies:

-

Mitochondrial Membrane Potential: Assessed using fluorescent dyes like JC-1 or TMRM.

-

ATP Levels: Measured using commercially available luciferase-based kits.

-

Calcium Imaging: Intracellular calcium levels are monitored using fluorescent calcium indicators like Fura-2 or Fluo-4.

-

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound's Neuroprotection

The primary established mechanism involves the direct neutralization of 3-AP. However, its antioxidant properties suggest potential interactions with cellular antioxidant defense pathways.

Experimental Workflow for Preclinical Evaluation in an MCAO Model

The following diagram illustrates a typical workflow for assessing the neuroprotective efficacy of this compound in a rodent model of stroke.

Future Directions and Conclusion

The investigational use of this compound for neuroprotection presents a promising therapeutic avenue, particularly in the context of ischemic brain injury. Its established safety profile in humans for other indications facilitates its repurposing for neurological disorders. The primary mechanism of neutralizing the neurotoxin 3-AP is a novel and targeted approach to neuroprotection.

Future research should focus on:

-

Elucidating the full spectrum of its neuroprotective mechanisms: While 3-AP scavenging is a key component, a deeper understanding of this compound's impact on antioxidant signaling pathways, such as the Nrf2-ARE pathway, and its effects on mitochondrial function in neurons is warranted.

-

Determining its blood-brain barrier permeability: Quantitative data on the extent to which this compound crosses the blood-brain barrier is crucial for optimizing dosing and predicting its efficacy in the central nervous system.

-

Conducting further clinical trials: The results of the planned Phase II trial in aSAH patients are eagerly awaited. Further well-designed clinical trials in different ischemic stroke populations are necessary to establish its clinical utility as a neuroprotective agent.

References

- 1. Neuroprotection in cerebral ischemia by neutralization of 3-aminopropanal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. pure.psu.edu [pure.psu.edu]

- 6. A Phase I Clinical Trial of this compound, a Putative Neuroprotective Agent, in Aneurysmal Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

Tiopronin as a Potential Treatment for Heavy Metal Toxicity: A Technical Guide

Executive Summary: Heavy metal toxicity represents a significant global health challenge, necessitating the development of effective and safe chelating agents. Tiopronin (N-(2-mercaptopropionyl)glycine), a thiol-containing drug approved for the treatment of cystinuria, presents a promising therapeutic candidate due to its metal-chelating and antioxidant properties. This document provides a comprehensive technical overview of the preclinical evidence for this compound's efficacy in heavy metal toxicity, its proposed mechanisms of action, and relevant experimental protocols. The available data, primarily from studies on mercury, suggest that this compound can enhance the excretion of heavy metals and may mitigate their toxic effects by counteracting oxidative stress. However, a notable gap exists in the literature regarding its efficacy against other common heavy metals such as lead, cadmium, and arsenic.

Introduction to this compound

This compound is a synthetic thiol compound structurally related to penicillamine. Its primary clinical use is in the management of cystinuria, a genetic disorder characterized by the formation of cystine kidney stones. This compound acts through a thiol-disulfide exchange mechanism to increase the solubility of cystine in the urine.[1] This same reactive thiol group is the basis for its potential as a chelating agent for heavy metals.

Pharmacokinetics of this compound

Understanding the pharmacokinetic profile of this compound is crucial for its development as a treatment for heavy metal toxicity. Key parameters from studies in healthy human subjects are summarized below.

| Pharmacokinetic Parameter | Value | Citation |

| Bioavailability (Oral) | 63% (total); 40% (unbound) | [1] |

| Time to Peak Plasma Conc. (Tmax) | 3-6 hours | [1] |

| Plasma Half-life (t1/2) | 1.8 hours (unbound); 53 hours (total) | [2] |

| Volume of Distribution (Vd) | 41 L (unbound); 455 L (total) | [2] |

| Protein Binding | Extensive | [2] |

| Primary Route of Excretion | Urine (100%) | [1] |

The long terminal half-life of total this compound suggests significant tissue binding, while the unbound, active fraction is eliminated more rapidly.[2] This indicates that a divided dosing schedule may be necessary for sustained therapeutic effect.[2]

Mechanism of Action in Heavy Metal Chelation

This compound's efficacy as a chelator is attributed to its free sulfhydryl (-SH) group, which can form stable complexes with heavy metal ions. This process, known as chelation, transforms the toxic metal ions into more water-soluble compounds that can be more readily excreted from the body, primarily through the urine.

Caption: Logical diagram of this compound's chelation mechanism.

Preclinical Efficacy and Experimental Protocols

Preclinical studies, although limited, have investigated this compound's effectiveness in promoting the excretion of mercury. Data for other heavy metals like lead, cadmium, and arsenic are notably scarce in the available literature.

Mercury

Studies in animal models have demonstrated that this compound can alter the distribution and enhance the excretion of mercury.

Table 2: Summary of Preclinical Studies of this compound for Mercury Toxicity

| Study Focus | Animal Model | Key Findings | Citation |

| Distribution & Excretion | Mice | This compound alters the tissue distribution and excretion of 203Hg-labeled mercury compounds. | [1] |

| Disposition & Induction of Metallothionein | Rats | Pre-treatment with this compound (MPG) enhanced fecal elimination of mercury and reduced its accumulation in the liver. Post-exposure treatment enhanced urinary excretion of mercury but also increased hepatic burden, suggesting mobilization from other sites. | [3] |

Experimental Protocol: Mercury Disposition in Rats

The following is a generalized protocol based on the study by Khandelwal et al. (1988):[3]

-

Animal Model: Male rats of an inbred strain are used.

-

Intoxication: Animals are administered a solution of 203HgCl2 (mercuric chloride) to induce mercury toxicity.

-

Treatment Groups:

-

Pre-treatment: Animals receive an oral dose of this compound (MPG) or other chelators prior to mercury exposure.

-

Post-treatment: Animals receive this compound or other chelators after mercury exposure.

-

Control: Animals receive mercury but no chelator.

-

-

Sample Collection: Urine and feces are collected over a specified period to measure mercury excretion. At the end of the study period, animals are euthanized, and tissues (liver, kidneys, etc.) are harvested.

-

Analysis: The amount of 203Hg in excreta and tissue samples is quantified using a gamma counter or similar radiometric instrument. Tissue metallothionein (MT) levels may also be measured to assess the induction of this metal-binding protein.

References

- 1. Effects of this compound on excretion and distribution of 203Hg-labeled mercury compounds in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chelation in metal intoxication. XXVIII: Effect of thiochelators on mercury (II) toxicity: pre- and post treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biochemical Impact of Tiopronin: A Technical Guide for Researchers

An In-depth Examination of the Molecular Pathways and Cellular Effects of a Key Thiol-Based Therapeutic Agent

Tiopronin, a thiol-containing drug, is a cornerstone in the management of severe homozygous cystinuria, a rare genetic disorder characterized by the overproduction of cystine, leading to recurrent kidney stone formation. Beyond its well-established role in urology, this compound's biochemical properties as a reducing agent and antioxidant have prompted investigations into its broader physiological effects. This technical guide provides a comprehensive overview of the biochemical pathways affected by this compound administration, tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Thiol-Disulfide Exchange in Cystinuria

The primary and most well-understood mechanism of this compound revolves around its interaction with cystine. This compound, chemically known as N-(2-mercaptopropionyl)glycine, possesses a free thiol (-SH) group that actively participates in a thiol-disulfide exchange reaction with the disulfide bond of cystine.[1][2] This reaction breaks down the poorly soluble cystine molecule into two molecules of cysteine and forms a more water-soluble mixed disulfide complex: this compound-cysteine.[2][3] By converting insoluble cystine into this more soluble form, this compound effectively reduces the concentration of free cystine in the urine, thereby preventing its crystallization and the subsequent formation of kidney stones.[4]

Modulation of Oxidative Stress and Redox Homeostasis

This compound's thiol group also endows it with significant antioxidant properties. It can directly scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[4] This antioxidant activity is a key area of research beyond its application in cystinuria.

Impact on Oxidative Stress Markers

Studies have demonstrated this compound's ability to modulate key markers of oxidative stress. In a clinical study involving severely burned patients, administration of this compound led to a significant increase in the levels of the antioxidant enzyme superoxide dismutase (SOD) and a marked decrease in the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[4]

| Parameter | Pre-treatment (Mean ± SD) | Post-treatment (48h) with this compound (Mean ± SD) | P-value |

| Superoxide Dismutase (SOD) (U/mL) | 55.2 ± 12.5 | 85.6 ± 15.2 | <0.05 |

| Malondialdehyde (MDA) (nmol/mL) | 8.5 ± 2.1 | 4.2 ± 1.5 | <0.05 |

| Table 1: Effect of this compound on Oxidative Stress Markers in Severely Burned Patients. Data adapted from a clinical study.[4] |

Interaction with the Glutathione System

The glutathione system is a critical component of the cellular antioxidant defense machinery. This compound has been shown to interact with this system, primarily through its effect on glutathione peroxidase (GPx), an enzyme that catalyzes the reduction of hydrogen peroxide and organic hydroperoxides.

-

Inhibition of Glutathione Peroxidase: In vitro studies have shown that this compound can inhibit bovine erythrocyte glutathione peroxidase.[5] However, this inhibitory effect was not observed in human cancer cell lysates, suggesting that the antioxidant properties of this compound may be more dominant in a cellular context.[5]

| Enzyme | Inhibitor | IC50 (µM) | Ki (µM) |

| Bovine Erythrocyte GPx | This compound | 356 | 343 |

| Table 2: Inhibitory Effect of this compound on Bovine Erythrocyte Glutathione Peroxidase.[5] |

-

Glutathione-Mediated Drug Release: Interestingly, the intracellular concentration of glutathione (GSH) can trigger the release of this compound from gold nanoparticle carriers, suggesting a potential for targeted drug delivery to cells with high GSH levels.[6] This highlights a dynamic interplay between this compound and the cellular glutathione pool.

Potential Involvement in Cellular Signaling Pathways (Hypothetical)

While direct evidence remains limited, this compound's ability to modulate the cellular redox state suggests its potential to influence redox-sensitive signaling pathways, such as the Keap1-Nrf2 and NF-κB pathways. This is an area of active investigation and represents a promising frontier for understanding the broader therapeutic applications of this compound.

Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a master regulator of the antioxidant response. Under conditions of oxidative stress, the transcription factor Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus to activate the expression of a wide array of antioxidant and cytoprotective genes. As a thiol-containing antioxidant, it is plausible that this compound could influence this pathway by altering the cellular redox environment, thereby promoting Nrf2 activation. However, direct experimental evidence for this interaction is currently lacking and warrants further investigation.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation. Its activation is also sensitive to the cellular redox state. By reducing oxidative stress, this compound could potentially attenuate the activation of NF-κB and the subsequent expression of pro-inflammatory cytokines. As with the Keap1-Nrf2 pathway, direct experimental evidence of this compound's impact on NF-κB signaling is needed to confirm this hypothesis.

Metabolism of this compound

The primary metabolite of this compound is 2-mercaptopropionic acid (2-MPA), formed via hydrolysis.[1] Understanding the metabolic fate of this compound is crucial for a complete picture of its biochemical effects.

Experimental Protocols

Quantification of this compound and its Metabolite by HPLC

Objective: To determine the concentration of this compound and its primary metabolite, 2-mercaptopropionic acid (2-MPA), in biological samples.

Methodology: A reliable isocratic High-Performance Liquid Chromatography (HPLC) method with pre-column derivatization and fluorescence detection can be used.[7]

-

Sample Preparation:

-

Homogenize tissue samples or use plasma directly.

-

Perform protein precipitation with a suitable agent (e.g., perchloric acid).

-

Centrifuge to pellet the precipitated proteins.

-

Derivatize the supernatant containing this compound and 2-MPA with a fluorescent labeling agent.

-

-

HPLC Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: An isocratic mobile phase, for example, a mixture of acetonitrile and a buffer solution.

-

Detection: Fluorescence detection at appropriate excitation and emission wavelengths for the chosen derivatizing agent.

-

-

Quantification: Generate a standard curve using known concentrations of this compound and 2-MPA to quantify the analytes in the samples.

Quantification of Urinary Cystine in Patients on this compound Therapy

Objective: To accurately measure the concentration of free cystine in the urine of patients treated with this compound.

Methodology: A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is recommended to distinguish between free cystine and the this compound-cysteine disulfide complex.[3]

-

Sample Preparation:

-

Collect a 24-hour urine sample.

-

Centrifuge the urine to remove any sediment.

-

The supernatant can be directly analyzed or may require dilution.

-

-

HPLC-MS/MS Conditions:

-

Chromatographic Separation: Utilize a C18 column with a gradient elution to separate cystine from the this compound-cysteine complex.

-

Mass Spectrometry: Employ tandem mass spectrometry in multiple reaction monitoring (MRM) mode for specific and sensitive detection of cystine.

-

-

Quantification: Use a stable isotope-labeled internal standard for accurate quantification.

Measurement of this compound-Cysteine Disulfide

Objective: To quantify the formation of the this compound-cysteine disulfide complex.

Methodology: The same HPLC-MS/MS method used for urinary cystine quantification can be adapted to measure the this compound-cysteine disulfide.[3]

-

Methodology: The chromatographic conditions are optimized to separate the this compound-cysteine disulfide from other urinary components. The mass spectrometer is set to monitor the specific parent and daughter ion transitions for this complex. Quantification is achieved using a standard curve prepared with a synthesized this compound-cysteine disulfide standard.

Summary and Future Directions

This compound's therapeutic efficacy in cystinuria is unequivocally linked to its ability to form a soluble disulfide complex with cystine. Furthermore, its antioxidant properties, evidenced by its impact on oxidative stress markers and interactions with the glutathione system, are significant. While the influence of this compound on major redox-sensitive signaling pathways like Keap1-Nrf2 and NF-κB is a compelling hypothesis, it remains an area ripe for further investigation. Future research, including untargeted metabolomics and targeted signaling studies, will be crucial to fully elucidate the complete spectrum of biochemical pathways affected by this compound administration and to unlock its full therapeutic potential.

References

- 1. dovepress.com [dovepress.com]

- 2. ingentaconnect.com [ingentaconnect.com]

- 3. researchgate.net [researchgate.net]

- 4. Protective effects of this compound against oxidative stress in severely burned patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of glutathione peroxidase mediates the collateral sensitivity of multidrug-resistant cells to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glutathione-mediated drug release from this compound-conjugated gold nanoparticles for acute liver injury therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of this compound and its primary metabolite in plasma and ocular tissues by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

The Developmental Journey of Tiopronin: A Thiol-Based Therapy for Cystinuria

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tiopronin, a thiol-containing drug, represents a significant advancement in the management of cystinuria, a rare genetic disorder characterized by the recurrent formation of cystine kidney stones. This technical guide provides a comprehensive overview of the discovery, developmental history, and mechanism of action of this compound. It details the journey from its initial synthesis to its establishment as a second-line therapy, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of its biochemical pathway and developmental workflow.

Discovery and Initial Development

This compound, chemically known as N-(2-mercaptopropionyl)glycine, was first developed in Japan.[1] Santen Pharmaceutical Co., Ltd. is credited with the discovery and initial marketing of the drug in Japan around 1970.[2] Initially investigated for its potential as a metabolic improving and detoxifying agent to improve hepatic functions, its therapeutic applications were later expanded.[2] As a thiol compound, its ability to undergo thiol-disulfide exchange reactions positioned it as a candidate for conditions characterized by disulfide bond abnormalities, leading to its investigation for the treatment of cystinuria.[3][4]

Early Synthesis Approaches

While modern manufacturing processes have been refined, early synthetic routes to this compound involved multi-step chemical reactions. One documented method involves the reaction of alpha-chloropropionic acid with thionyl chloride to form α-chloropropionyl chloride. This intermediate is then reacted with glycine to produce alpha-chloropropionylglycine. The final step involves the reaction of alpha-chloropropionylglycine with sodium disulfide in an alkaline aqueous solution, followed by acidification to yield this compound.[5]

Mechanism of Action: A Thiol-Disulfide Exchange

The therapeutic effect of this compound in cystinuria is primarily attributed to its action as a reducing agent.[6] The core of its mechanism lies in a thiol-disulfide exchange reaction with cystine, the amino acid that is poorly soluble in urine and leads to stone formation in affected individuals.[3][7]

The sulfhydryl (-SH) group of this compound attacks the disulfide bond of cystine, breaking it and forming a more soluble mixed disulfide complex of this compound-cysteine.[3][6][7] This reaction effectively reduces the concentration of free, insoluble cystine in the urine, thereby preventing its precipitation and the subsequent formation of kidney stones.[6][7][8]

Preclinical Development

Prior to its clinical application, this compound underwent a series of preclinical studies to establish its pharmacological profile and safety.

Pharmacodynamics